molecular formula C20H23NO2 B5843258 6,7-dimethoxy-2-(3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline

6,7-dimethoxy-2-(3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5843258
M. Wt: 309.4 g/mol
InChI Key: UGPZYXUDDYRIQJ-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethoxy-2-(3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline, commonly known as Fasudil, is a potent Rho-kinase inhibitor. Fasudil has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer.

Mechanism of Action

Fasudil exerts its pharmacological effects by inhibiting Rho-kinase, a serine/threonine kinase that plays a crucial role in various cellular processes, including smooth muscle contraction, cell migration, and cytokinesis. By inhibiting Rho-kinase, Fasudil reduces smooth muscle contraction, enhances endothelial function, and inhibits cancer cell proliferation, migration, and invasion.
Biochemical and physiological effects:
Fasudil has been shown to have various biochemical and physiological effects. In cardiovascular diseases, Fasudil has been shown to improve endothelial function, reduce vascular inflammation, and inhibit vascular smooth muscle cell proliferation. In neurological disorders, Fasudil has been shown to improve cerebral blood flow, reduce neuronal damage, and enhance neuroplasticity. In cancer, Fasudil has been shown to inhibit cancer cell proliferation, migration, and invasion.

Advantages and Limitations for Lab Experiments

Fasudil has several advantages for lab experiments. It has a well-established mechanism of action, and its pharmacological effects have been extensively studied. Fasudil is also commercially available and relatively inexpensive. However, Fasudil has some limitations for lab experiments. It has low solubility in water, which may limit its use in some experimental settings. Fasudil also has potential off-target effects, which may complicate the interpretation of experimental results.

Future Directions

Fasudil has several potential future directions for research. In cardiovascular diseases, Fasudil may have potential applications in the treatment of atherosclerosis, hypertension, and heart failure. In neurological disorders, Fasudil may have potential applications in the treatment of stroke, traumatic brain injury, and neurodegenerative diseases. In cancer, Fasudil may have potential applications in the treatment of various types of cancer, including breast cancer, prostate cancer, and glioblastoma. Additionally, further research is needed to elucidate the potential off-target effects of Fasudil and to optimize its pharmacokinetic and pharmacodynamic properties.
Conclusion:
6,7-dimethoxy-2-(3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline, commonly known as Fasudil, is a potent Rho-kinase inhibitor that has potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer. Fasudil exerts its pharmacological effects by inhibiting Rho-kinase, which plays a crucial role in various cellular processes. Fasudil has several advantages for lab experiments, but also has some limitations. Further research is needed to elucidate the potential therapeutic applications of Fasudil and to optimize its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

The synthesis of Fasudil involves the condensation of 1,2,3,4-tetrahydroisoquinoline with 3-phenylpropiophenone in the presence of sodium ethoxide. The resulting compound is then subjected to methylation using methyl iodide and potassium carbonate to yield 6,7-dimethoxy-2-(3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline.

Scientific Research Applications

Fasudil has been extensively studied for its potential therapeutic applications in various diseases. In cardiovascular diseases, Fasudil has been shown to improve endothelial function, reduce vascular inflammation, and inhibit vascular smooth muscle cell proliferation. In neurological disorders, Fasudil has been shown to improve cerebral blood flow, reduce neuronal damage, and enhance neuroplasticity. In cancer, Fasudil has been shown to inhibit cancer cell proliferation, migration, and invasion.

properties

IUPAC Name

6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-22-19-13-17-10-12-21(15-18(17)14-20(19)23-2)11-6-9-16-7-4-3-5-8-16/h3-9,13-14H,10-12,15H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPZYXUDDYRIQJ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC=CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2CN(CCC2=C1)C/C=C/C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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